molecular formula C20H19FN8 B6447621 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2549054-23-9

7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6447621
CAS No.: 2549054-23-9
M. Wt: 390.4 g/mol
InChI Key: POBPCMLPPDAPQH-UHFFFAOYSA-N
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Description

“7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline” is a compound that belongs to the quinazoline family . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. It includes a quinazoline core, a piperazine ring, and a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the reaction conditions and the presence of other reagents .

Safety and Hazards

The safety and hazards associated with “7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline” are not explicitly mentioned in the literature .

Future Directions

The future directions for “7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline” could involve further exploration of its biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-fluoro-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8/c1-14-25-18(12-19(26-14)29-6-2-5-24-29)27-7-9-28(10-8-27)20-16-4-3-15(21)11-17(16)22-13-23-20/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPCMLPPDAPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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